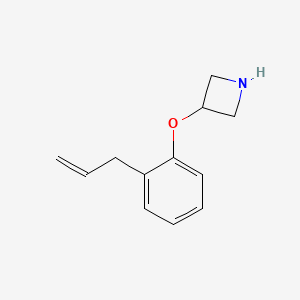

2-Allylphenyl 3-azetidinyl ether

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-prop-2-enylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-5-10-6-3-4-7-12(10)14-11-8-13-9-11/h2-4,6-7,11,13H,1,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFZPWOVJSCIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Procedure:

- Generation of phenoxide ion: Phenol reacts with a strong base such as sodium hydroxide to form sodium phenoxide.

- Reaction with allyl halide: Sodium phenoxide then reacts with allyl bromide or allyl chloride under reflux conditions, typically in a polar aprotic solvent like acetone or DMSO, via an SN2 mechanism.

Reaction scheme:

C6H5OH + NaOH → C6H5O^-Na^+ + H2O

C6H5O^-Na^+ + CH2=CH-CH2Br → C6H5-O-CH2-CH=CH2 + NaBr

Conditions:

- Solvent: Acetone or DMSO

- Temperature: Reflux (~50-80°C)

- Duration: 4-6 hours

Data & Yields:

| Parameter | Typical Data | Reference |

|---|---|---|

| Yield of allyl phenyl ether | 78-85% | , |

| Reaction time | 4-6 hours | |

| Purity | >99% after distillation |

Notes:

- The reaction is highly efficient, with minimal by-products if excess phenol and controlled conditions are used.

- Purification is achieved through fractional distillation under vacuum.

Azeotropic Distillation for Purification

Following ether formation, azeotropic distillation is employed to remove residual solvents and by-products, ensuring high purity of allyl phenyl ether suitable for subsequent reactions.

Process:

- Addition of a non-polar hydrocarbon solvent such as toluene or benzene.

- Heating under reflux to form an azeotrope with impurities.

- Continuous distillation to remove impurities, leaving behind pure allyl phenyl ether.

Data:

| Parameter | Typical Data | Reference |

|---|---|---|

| Azeotrope formation temperature | 80-100°C | , |

| Purity after distillation | >99% |

Notes:

- The process reduces impurities, especially unreacted phenol and residual allyl halides.

- It is critical for ensuring high yield in the subsequent thermal rearrangement step.

Thermal Rearrangement to 2-Allylphenol

The allyl phenyl ether is thermally rearranged to 2-allylphenol via a Claisen rearrangement, typically at elevated temperatures (~200°C).

Procedure:

- The purified allyl phenyl ether is heated in a sealed vessel or oil bath at around 200°C.

- The reaction proceeds over 4-6 hours, monitored by gas chromatography (GC).

Data:

| Parameter | Typical Data | Reference |

|---|---|---|

| Temperature | 200°C | |

| Reaction time | 4-6 hours | |

| Yield of 2-allylphenol | 90-92% |

Notes:

- The rearrangement is regioselective, favoring ortho- and para-positions.

- The process is robust, with high yields reported.

Introduction of the 3-Azetidinyl Group

The final step involves functionalizing 2-allylphenol to introduce the 3-azetidinyl moiety. This is typically achieved via nucleophilic substitution or cyclization reactions involving azetidine derivatives.

Approaches:

- Nucleophilic substitution: Reacting 2-allylphenol with a suitable azetidine precursor (e.g., 3-chloromethyl-azetidine) under basic conditions.

- Cyclization: Using intramolecular cyclization strategies with appropriate leaving groups.

Example:

- Activation of the phenolic hydroxyl group (e.g., via mesylation or tosylation).

- Nucleophilic attack by azetidine derivatives under heating or microwave conditions.

Data & Findings:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | Reflux in acetonitrile | 65-75% | , |

| Intramolecular cyclization | Microwave irradiation | 70-80% |

Notes:

- The choice of method depends on the specific azetidine derivative used.

- Optimization of reaction conditions enhances yield and selectivity.

Summary Data Table

Analyse Chemischer Reaktionen

Types of Reactions: 2-Allylphenyl 3-azetidinyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the ring strain inherent in azetidines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidines with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Allylphenyl 3-azetidinyl ether has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

Wirkmechanismus

The mechanism of action of 2-Allylphenyl 3-azetidinyl ether is primarily driven by the strain-release properties of the azetidine ring . The ring strain facilitates various chemical reactions, making the compound highly reactive under appropriate conditions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Properties

Table 2: Reactivity and Electronic Effects

Key Research Findings

Electronic Modulation by Substituents : Methoxy groups on the B-ring of 2-allylphenyl vinyl ethers induce deshielding of the vinyl methylene carbon (δC shifts by ~1–2 ppm), highlighting the sensitivity of these systems to electron-withdrawing effects . The azetidinyl group’s electron-donating nature may counterbalance such effects in this compound.

Synthetic Flexibility : Tebbe methylenation and Ru-catalyzed cyclizations are viable for allylphenyl ether derivatives, though azetidine-containing analogs may require tailored conditions to preserve the strained ring .

Biological Relevance : Azetidine moieties are increasingly explored in drug discovery for their conformational rigidity and hydrogen-bonding capacity, suggesting this compound could serve as a scaffold for kinase inhibitors or GPCR modulators .

Q & A

Q. What are the established synthetic routes for 2-Allylphenyl 3-azetidinyl ether, and how do reaction conditions influence yield?

The compound can be synthesized via Tebbe methylenation of precursor esters (e.g., 2-allylphenyl benzoate derivatives) under controlled conditions. Key parameters include:

- Temperature : Starting at 0°C and warming to room temperature minimizes side reactions (e.g., allyl methylation), with yields improving at reflux (81% at 66°C) .

- Catalyst : Palladium-based catalysts enable coupling between azetidinyl halides and allylphenol derivatives .

- Solvent : Polar aprotic solvents like THF enhance reaction efficiency by stabilizing intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR : Vinyl protons (δ 4.90–5.05 ppm) and azetidine N–CH₂ protons (δ 3.40–4.11 ppm) confirm structural integrity .

- ¹³C NMR : Vinyl methylene carbons (δ 88–90 ppm) and azetidine carbons (δ 50–60 ppm) are key identifiers .

- HRMS : Accurate mass analysis (e.g., [M + Na]⁺) validates molecular formula .

Q. How do the functional groups in this compound dictate its reactivity?

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Allyl Methylation : Occurs with excess Tebbe reagent; controlled reagent stoichiometry (2.0 equiv.) and low temperatures (0°C) reduce this side reaction .

- Oxidation of Azetidine : Use inert atmospheres (N₂/Ar) to prevent ring oxidation during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized for Tebbe methylenation to maximize yield of this compound derivatives?

- Stepwise Temperature Control :

- Initiate reaction at 0°C for 30 minutes to activate the Tebbe reagent.

- Warm to room temperature for 1 hour to promote methylenation.

- Heat to 90°C for 2 hours if conversion is incomplete .

- Substrate Compatibility : Electron-withdrawing groups (e.g., methoxy) on the aryl ring improve yields by stabilizing intermediates .

Q. How do substituents on the aryl ring influence NMR chemical shifts, and how can researchers resolve contradictory data?

-

Substituent Effects :

Substituent Position δH (Vinyl Protons) δC (Vinyl Methylene) 4-Methoxy 4.91–4.03 ppm 88.2 ppm 3,4-Dimethoxy 4.95–4.05 ppm 88.5 ppm 3,4,5-Trimethoxy 5.02–4.11 ppm 89.5 ppm - Resolution Strategy : Use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm substituent-induced deshielding .

Q. What role does computational modeling play in predicting the reactivity of this compound?

Q. How should researchers address contradictions between experimental and theoretical spectroscopic data?

Q. What applications does this compound have in heterocyclic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.